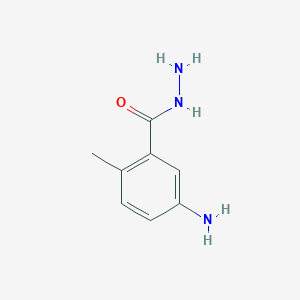

5-amino-2-methylbenzohydrazide

Description

Properties

IUPAC Name |

5-amino-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEQFLCHNULQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of 5 Amino 2 Methylbenzohydrazide

Primary Synthetic Routes to 5-amino-2-methylbenzohydrazide

The initial formation of this compound relies on established methods for creating the benzohydrazide (B10538) core, followed by or concurrent with the introduction of the amino and methyl groups onto the aromatic ring.

Formation of the Benzohydrazide Core Structure

The benzohydrazide moiety is typically synthesized through the condensation of a benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). biointerfaceresearch.comresearchgate.net A common approach involves the esterification of the corresponding benzoic acid to its methyl or ethyl ester, which then undergoes nucleophilic acyl substitution with hydrazine hydrate. researchgate.net This reaction is often carried out under reflux conditions in an alcoholic solvent. The use of an activated carboxylic acid derivative, such as an acyl chloride, can also facilitate the reaction with hydrazine.

Methods for Introducing Amino and Methyl Substituents at Specific Positions

The strategic placement of the amino and methyl groups on the benzene (B151609) ring is crucial for the desired properties of the final compound. One common strategy involves starting with a commercially available substituted benzene derivative. For instance, 2-methyl-5-nitrobenzoic acid can be used as a starting material. The nitro group can then be reduced to an amino group at a later stage in the synthesis. msu.edu The reduction of a nitro group is a well-established transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations. msu.edu

Alternatively, electrophilic aromatic substitution reactions on a toluene (B28343) precursor can be employed to introduce the nitro group at the desired position, which is then reduced to the amino group. The directing effects of the methyl group (ortho, para-directing) and the subsequent nitro group (meta-directing) must be carefully considered to achieve the correct isomer. msu.edu

Functional Group Transformations and Modifications of this compound

The presence of both a primary amino group and a hydrazide functionality makes this compound a valuable building block for further chemical modifications.

Acylation and Related Reactions Involving the Amino Group

The primary amino group on the aromatic ring is nucleophilic and can readily undergo acylation reactions. This involves treating this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylated derivatives, which can significantly alter the electronic and steric properties of the molecule.

Condensation Reactions Leading to Hydrazone Derivatives

The hydrazide moiety is highly reactive towards aldehydes and ketones, leading to the formation of hydrazones. thieme-connect.comorganic-chemistry.orgarkat-usa.org This condensation reaction is typically acid-catalyzed and results in the formation of a C=N double bond. derpharmachemica.com The resulting hydrazones are often stable, crystalline solids and their formation can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. derpharmachemica.comderpharmachemica.com The formation of hydrazones is a versatile method for introducing a wide range of substituents and functionalities onto the this compound scaffold. researchgate.netresearchgate.net

Interactive Table: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent |

| 4-aminobenzohydrazide | 2,5–dimethoxybenzaldehyde | (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide | - | Methanol (B129727) |

| 4-aminobenzohydrazide | acetophenone | (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide | - | Methanol |

| 4-methoxybenzohydrazide | pyridine-3-carbaldehyde | (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide | - | - |

| 4-chlorobenzohydrazide | 3,4-dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | Concentrated HCl | - |

Cyclization Pathways for the Formation of Heterocyclic Scaffolds

The hydrazide and hydrazone derivatives of this compound are excellent precursors for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through several routes starting from benzohydrazides. One common method involves the reaction of the hydrazide with a thiosemicarbazide (B42300) derivative, followed by cyclization. nih.gov Another approach is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com Furthermore, the Einhorn–Brunner reaction provides a pathway to 1,2,4-triazoles through the condensation of hydrazines with diacylamines. scispace.com Substituted 4-amino-1,2,4-triazoles can also be synthesized from the reaction of aryl hydrazides with hydrazine hydrate under microwave irradiation. scispace.com

1,3,4-Thiadiazoles: Benzohydrazides can be converted to 1,3,4-thiadiazoles through cyclization reactions involving sulfur-containing reagents. sbq.org.br A common method is the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization of the resulting dithiocarbazate intermediate. connectjournals.com Alternatively, reaction with isothiocyanates followed by acid-catalyzed cyclization of the thiosemicarbazide intermediate can yield 1,3,4-thiadiazoles. nih.govsbq.org.br Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is another effective method. nih.gov

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from benzohydrazides typically involves a cyclodehydration reaction. This can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netuobaghdad.edu.iq Another method involves the oxidative cyclization of hydrazones using an oxidizing agent such as iodine. nih.gov

Interactive Table: Heterocyclic Scaffolds from this compound Derivatives

| Starting Material | Reagent(s) | Heterocyclic Product |

| Benzohydrazide | Thiosemicarbazide, then cyclization | 1,2,4-Triazole |

| Benzohydrazide | Carbon disulfide, then cyclization | 1,3,4-Thiadiazole |

| Benzohydrazide | Carboxylic acid, POCl₃ | 1,3,4-Oxadiazole |

| Hydrazone | Iodine | 1,3,4-Oxadiazole |

Advanced Synthetic Methodologies Applied to this compound and its Analogues

Modern synthetic chemistry offers a range of techniques that enhance reaction efficiency, yield, and environmental friendliness. These methodologies are increasingly applied to the synthesis of benzohydrazide derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgmdpi.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. mdpi.com The application of microwave energy has been successful in the synthesis of various heterocyclic compounds, including derivatives of 5-aminopyrazoles and hydantoins. beilstein-journals.orgnih.gov

In a typical microwave-assisted procedure, reactants are mixed in a suitable solvent within a sealed microwave reactor vial and irradiated at a specific temperature for a designated period. beilstein-journals.org For instance, the synthesis of 5-aminopyrazol-4-yl ketones has been achieved rapidly and efficiently using microwave dielectric heating. nih.gov This involves the treatment of β-ketonitriles with N,N'-diphenylformamidine, followed by heterocyclocondensation with a hydrazine under microwave irradiation. nih.gov Similarly, a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids has been developed, demonstrating the versatility of this technique. beilstein-journals.org While specific microwave-assisted synthesis protocols for this compound are not extensively documented in publicly available literature, the successful application of this method to structurally similar compounds, such as other benzohydrazide derivatives, suggests its potential for the efficient synthesis of the title compound and its analogues. mdpi.comresearchgate.netmdpi.com

Catalyst-Free Reaction Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes environmental impact by avoiding potentially toxic and expensive catalysts. nih.govrsc.org Several studies have reported the successful synthesis of heterocyclic compounds, including Schiff bases and pyrazole (B372694) derivatives, without the need for a catalyst. nih.govresearchgate.net

These reactions are often carried out by simply heating a mixture of the reactants in a suitable solvent or even under solvent-free conditions. nih.govresearchgate.net For example, an environmentally benign and efficient method for the synthesis of benzo uobaghdad.edu.iqarkat-usa.orgimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been developed in aqueous media under catalyst-free conditions by combining 2-aminobenzimidazole, an aldehyde, and cyanoacetamide. rsc.org Another example is the catalyst-free synthesis of highly biologically active 5-arylidene rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives using aldonitrones in polyethylene (B3416737) glycol (PEG) at 80°C. nih.gov The synthesis of hydrazino-containing glycine (B1666218) derivatives has also been achieved via a catalyst-free, three-component reaction of amines, azodicarboxylates, and diazoalkanes. rsc.org These examples highlight the feasibility of developing catalyst-free protocols for the synthesis of this compound derivatives, particularly for condensation reactions such as the formation of hydrazones.

Spectroscopic and Analytical Characterization Techniques in Synthetic Studies

The unambiguous determination of the chemical structure of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is typically employed for the comprehensive characterization of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule. The FT-IR spectrum of a benzohydrazide derivative provides characteristic absorption bands that confirm its structure. For instance, in the FT-IR spectrum of N′-(1-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, characteristic peaks for the primary amine (N-H), secondary amide (N-H), lactam (C=O), and amide (C=O) functional groups are observed. nih.gov

The table below summarizes typical FT-IR spectral data for a benzohydrazide analogue.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3430 and 3259 | Primary amine stretching vibrations |

| N-H (amide) | 3154 | Secondary amide stretching vibration |

| C=O (lactam) | 1689 | Carbonyl stretching vibration of the lactam ring |

| C=O (amide) | 1659 | Carbonyl stretching vibration of the amide group |

| C=C (aromatic) | 1599 | Aromatic ring carbon-carbon stretching |

| C-H (sp² and sp³) | 3154 and 2982 | Stretching vibrations of aromatic and aliphatic C-H bonds |

Data is for N′-(1-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netnih.gov

In the ¹H NMR spectrum of a this compound derivative, distinct signals for the aromatic protons, the methyl group protons, and the amine and amide protons would be expected. researchgate.net For example, in the ¹H NMR spectrum of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, signals for the tert-butyl and methoxy (B1213986) protons are observed as singlets, while the aromatic protons appear as a multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic signals for the carbonyl carbon, aromatic carbons, and the methyl carbon would be present for a this compound derivative. uobaghdad.edu.iq

The following tables present representative ¹H NMR and ¹³C NMR data for analogues of this compound.

¹H NMR Spectral Data for a Benzohydrazide Analogue

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 14.23 | bs | -NH |

| 8.12 | d | Ar-H |

| 7.66-7.60 | m | Ar-H |

| 7.42 | t | Ar-H |

| 7.32 | s | -NH₂ |

| 7.24 | m | Ar-H |

| 7.14 | t | Ar-H |

| 4.10 | m | -CH₂- |

| 3.42 | t | -CH₂- |

Data is for N′-(1-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)-2-oxoindolin-3-ylidene)-2-methoxybenzohydrazide. nih.gov

¹³C NMR Spectral Data for a Benzohydrazide Analogue

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 169.9, 162.4, 160.5 | C=O and C=N |

| 158.1, 149.8, 143.0, 136.8, 135.2, 132.5, 131.8, 123.5, 121.6, 121.1, 120.1, 119.3, 112.9, 110.4 | Aromatic and Heterocyclic Carbons |

| 56.3 | O-CH₃ |

| 39.6, 31.7 | Aliphatic Carbons |

Data is for N′-(1-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)-2-oxoindolin-3-ylidene)-2-methoxybenzohydrazide. nih.gov

Mass Spectrometry (MS, HRMS, EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. uobaghdad.edu.iqorientjchem.org Electron ionization mass spectrometry (EIMS) can provide information about the fragmentation pattern of the molecule, which aids in structural elucidation. orientjchem.org

For a this compound derivative, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. researchgate.net For instance, the mass spectrum of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide shows a [M+H]⁺ ion at m/z 402.2, confirming its molecular weight.

The table below shows mass spectrometry data for a related benzohydrazide.

| Compound | Molecular Formula | Calculated Mass | Observed Mass [M-H]⁻ (m/z) |

| N′-(1-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)-2-oxoindolin-3-ylidene)-2-methoxybenzohydrazide | C₂₀H₁₈N₆O₃S₂ | 454.09 | 452.9 |

Data is for a derivative of benzohydrazide. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum provides information about the π-electron system of the benzene ring and the non-bonding electrons of the hydrazide group.

Aromatic compounds typically exhibit two primary absorption bands originating from π → π* transitions. up.ac.za The more intense band (primary band) usually appears at shorter wavelengths (around 200 nm), while a weaker band (secondary band) with fine structure appears at longer wavelengths (around 250-260 nm). up.ac.za The presence of substituents on the benzene ring, such as the amino and methyl groups in the target molecule, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

Additionally, the carbonyl group within the hydrazide moiety can give rise to a weak absorption band at a longer wavelength, corresponding to a forbidden n → π* transition. The analysis of these electronic transitions provides valuable insight into the electronic structure of the molecule and its derivatives.

Table 1: Representative UV-Vis Absorption Data for Aromatic Hydrazides This table presents typical absorption ranges for the electronic transitions observed in aromatic hydrazides. Actual values for this compound may vary.

| Transition Type | Typical Wavelength (λmax) Range (nm) | Associated Functional Group |

| π → π | 200 - 230 | Benzene Ring (Primary Band) |

| π → π | 250 - 280 | Benzene Ring (Secondary Band) |

| n → π* | > 280 | Carbonyl (C=O) of Hydrazide |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.eduelsevierpure.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Table 2: Illustrative Single Crystal X-ray Diffraction Data This table provides an example of crystallographic parameters typically determined for a small organic molecule. These are not the experimental data for this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C8H11N3O | The elemental composition of the molecule. |

| Formula Weight | 165.19 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. uchicago.edu |

| Space Group | P2₁/c | The symmetry elements within the unit cell. uchicago.edu |

| a (Å) | 8.531 | Unit cell dimension along the a-axis. |

| b (Å) | 10.245 | Unit cell dimension along the b-axis. |

| c (Å) | 9.872 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 105.6 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 829.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Coordination Chemistry of 5 Amino 2 Methylbenzohydrazide Derivatives

Design and Synthesis of Coordination Complexes with 5-amino-2-methylbenzohydrazide-based Ligands

The synthesis of coordination complexes with ligands derived from this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The ligand itself is often a Schiff base, formed by the condensation of this compound with an aldehyde or ketone. This reaction introduces an azomethine (-C=N-) group, which, along with other donor atoms in the molecule, participates in coordination with the metal ion.

Ligands derived from benzohydrazides can coordinate to metal ions in several modes, with the tridentate ONO chelation being particularly common for Schiff base derivatives. In this mode, the ligand binds to the metal center through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety. This forms two stable five- and six-membered chelate rings, enhancing the stability of the resulting complex.

The coordination typically involves the deprotonation of the phenolic and enolic hydroxyl groups, leading to the formation of a dianionic tridentate ligand. The presence of the amino and methyl groups on the benzohydrazide (B10538) ring can influence the electronic properties and steric hindrance of the ligand, which in turn can affect the stability and geometry of the resulting metal complexes.

A wide array of transition metal ions can form stable complexes with benzohydrazide-based ligands. The choice of metal ion influences the coordination geometry and the electronic and magnetic properties of the complex.

Cu(II), Co(II), and Ni(II): These ions readily form complexes with hydrazone ligands. mdpi.com Studies on analogous systems suggest that Cu(II) can adopt square planar, square pyramidal, or distorted octahedral geometries. nih.gov Co(II) and Ni(II) complexes are often found in octahedral or square planar arrangements. mdpi.comnih.gov

Fe(III), Mn(II), and Cr(III): Iron(III) complexes with similar ligands typically exhibit octahedral geometry. nih.govbohrium.com Manganese(II) complexes can also adopt octahedral or other coordination numbers depending on the ligand environment. nih.gov Chromium(III) complexes are commonly octahedral. minarjournal.com

Zn(II): Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries.

Pd(II) and Pt(II): Palladium(II) and Platinum(II) ions, with a d⁸ electronic configuration, strongly favor a square planar coordination geometry. ignited.in

The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with the corresponding metal chloride, acetate, or nitrate (B79036) salt in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux.

Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to confirm the formation of the metal complexes and to elucidate their structures.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key vibrational bands are monitored for shifts upon complexation. A summary of expected FT-IR spectral data for a tridentate ONO benzohydrazide Schiff base ligand and its metal complexes is presented in Table 1.

| Functional Group | Free Ligand (cm⁻¹) (Expected) | Metal Complex (cm⁻¹) (Expected) | Inference |

| Phenolic O-H | ~3200 | Absent | Deprotonation and coordination of phenolic oxygen. |

| Amide N-H | ~3100 | ~3100 | N-H group is not involved in coordination. |

| Carbonyl C=O | ~1660 | Absent (or shifted to lower frequency) | Enolization and coordination of the enolic oxygen. |

| Azomethine C=N | ~1620 | Shift to lower frequency (~1600) | Coordination of the azomethine nitrogen to the metal ion. |

| New Bands | - | ~500-600 (M-O), ~400-500 (M-N) | Formation of metal-oxygen and metal-nitrogen bonds. |

| Table 1: Expected FT-IR Spectral Data for a Tridentate ONO Benzohydrazide Schiff Base Ligand and its Metal Complexes. |

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry. Ligands typically show intra-ligand π → π* and n → π* transitions. Upon complexation, new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for d-block metals) appear. The positions of the d-d bands are indicative of the coordination geometry. For instance, octahedral Ni(II) complexes typically show two spin-allowed transitions, while square planar Ni(II) complexes are often diamagnetic and show bands at higher energies. nih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework in the complex. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of the complex confirms its deprotonation and coordination.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) and Mn(II). The EPR spectrum provides information about the oxidation state and the coordination environment of the metal ion. For example, the g-values obtained from the EPR spectrum of a Cu(II) complex can help to distinguish between different geometries.

These analytical techniques provide further evidence for the composition and structure of the metal complexes.

Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is determined to confirm the metal-to-ligand stoichiometry. The results are compared with the calculated values for the proposed formula.

Molar Conductance: Molar conductivity measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate non-electrolytic complexes, where the anions are coordinated to the metal ion, while high values suggest an ionic nature. minarjournal.comnih.gov

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and coordination geometry of the metal ion. Table 2 summarizes the expected magnetic moments for various metal ions in different geometries. nih.gov

| Metal Ion | Geometry | Expected Magnetic Moment (B.M.) |

| Cu(II) | Square Planar/Octahedral | 1.70 - 2.20 |

| Co(II) | Octahedral (high spin) | 4.30 - 5.20 |

| Ni(II) | Octahedral | 2.80 - 3.50 |

| Ni(II) | Square Planar | Diamagnetic (0) |

| Fe(III) | Octahedral (high spin) | ~5.90 |

| Mn(II) | Octahedral (high spin) | ~5.90 |

| Cr(III) | Octahedral | ~3.80 |

| Pd(II) | Square Planar | Diamagnetic (0) |

| Pt(II) | Square Planar | Diamagnetic (0) |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic (0) |

| Table 2: Expected Magnetic Moments for Transition Metal Complexes. |

Based on studies of analogous benzohydrazide Schiff base complexes, the following coordination geometries are commonly observed:

Square Planar: Often seen for Pd(II), Pt(II), and sometimes Ni(II) and Cu(II) complexes. In the case of a tridentate ONO ligand, the fourth coordination site would be occupied by a solvent molecule or a counter-ion. nih.gov

Octahedral: This is a common geometry for many transition metal ions, including Co(II), Ni(II), Fe(III), Mn(II), and Cr(III). mdpi.combohrium.com In a complex with a 1:2 metal-to-ligand ratio, two tridentate ligands would occupy the six coordination sites.

Tetrahedral: This geometry is less common for tridentate ligands but can be adopted by ions like Zn(II).

Square Pyramidal: This geometry is frequently observed for Cu(II) complexes. nih.gov

The precise coordination geometry is a result of a combination of factors, including the electronic configuration of the metal ion, the nature of the ligand, and the steric constraints imposed by the substituents on the ligand.

Computational Approaches to Metal-Ligand Interactions in Complexes

No specific data found in the current body of scientific literature.

Advanced Research Applications and Structure Activity Relationships of 5 Amino 2 Methylbenzohydrazide Derivatives

Role as Precursors and Building Blocks in Complex Organic Synthesis

5-Amino-2-methylbenzohydrazide is a versatile precursor in the field of organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its chemical structure features multiple reactive sites—the hydrazide moiety (-CONHNH2) and the aromatic amino group (-NH2)—making it an ideal building block for creating a variety of derivatives.

A significant application of this compound is in the synthesis of Schiff bases. nih.govekb.eg Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). nih.govekb.eg In the case of this compound, either the hydrazide's terminal -NH2 or the aromatic amino group can react, leading to the formation of diverse structures. These Schiff base derivatives are not merely synthetic curiosities; they serve as crucial intermediates in the synthesis of various heterocyclic compounds and coordination complexes. nih.govrjlbpcs.com The ease of their preparation and the modularity of using different aldehydes and ketones allow for the creation of large libraries of compounds for further investigation. nih.gov The stability and tunable electronic properties of Schiff bases make them valuable in medicinal chemistry, coordination chemistry, and materials science. nih.govderpharmachemica.com

The hydrazide functional group also allows for the synthesis of heterocyclic systems like oxadiazoles (B1248032) and pyrazoles, which are important scaffolds in medicinal chemistry. The presence of the amino group on the benzene (B151609) ring provides a handle for further modifications, such as N-arylation or the introduction of other functional groups, thereby expanding its utility as a versatile building block for creating molecules with tailored properties. mdpi.com

Development of Novel Materials with Enhanced Properties

The derivatives of this compound are actively being explored for their potential in creating novel materials with specialized functionalities.

Materials with nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical computing, and frequency conversion. nih.govresearchgate.net Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. nih.govscihorizon.com

Derivatives of this compound, especially Schiff bases, are promising candidates for NLO materials. nih.gov The formation of a Schiff base by reacting this compound with an aromatic aldehyde containing an electron-withdrawing group can create a molecule with a distinct donor-π-acceptor (D-π-A) structure. In this arrangement, the amino and methyl groups on the benzohydrazide (B10538) moiety act as electron donors, while the imine group and substituents on the aldehyde part can function as acceptors, facilitating intramolecular charge transfer (ICT), a key requirement for second-order NLO activity. scihorizon.com

Research on similar structures, such as benzophenone (B1666685) and benzimidazole (B57391) derivatives, has shown that factors like intramolecular hydrogen bonding and the specific arrangement of donor and acceptor groups can significantly enhance the second harmonic generation (SHG) efficiency. researchgate.netscihorizon.com The NLO properties are directly related to the molecule's first-order hyperpolarizability (β), which can be computationally modeled and experimentally verified. scihorizon.com Studies on copper (II) Schiff base complexes have also demonstrated their potential in NLO applications. nih.gov The SHG efficiency of materials is often compared to the standard material, potassium dihydrogen phosphate (B84403) (KDP). For instance, some novel Schiff base copper (II) complexes have shown SHG efficiencies 0.5 times that of KDP. derpharmachemica.com

Table 1: NLO Properties of Related Schiff Base Derivatives

| Compound Class | Key Structural Feature | NLO Property Investigated | Finding |

| Benzimidazole-derived Schiff Bases | D-π-A architecture | Second Harmonic Generation (SHG) | Potential for high NLO activity confirmed by computational studies. mdpi.com |

| Triazine-derived Schiff Base Complexes | Metal coordination (Cu(II)) | SHG Efficiency | Cu(II) complex showed SHG efficiency 0.5 times that of standard KDP. derpharmachemica.com |

| Benzophenone Derivatives | Intramolecular H-bonding | First-order Hyperpolarizability (β) | High computed β value suggests potential for SHG applications. scihorizon.com |

This table is interactive. Click on the headers to sort the data.

While direct large-scale industrial applications of this compound itself are not widely documented, its role as an intermediate is crucial. It serves as a precursor for synthesizing compounds with significant potential in various industries. For example, 5-amino-2-methylbenzenesulfonamide, a structurally related compound, is an intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. indiamart.com This highlights the potential of amino-methyl-benzene derivatives as key components in pharmaceutical manufacturing.

The development of novel synthetic routes using such building blocks contributes to new chemical processes that are simpler and more efficient. pitt.educhemeurope.com The synthesis of Schiff bases, for instance, is often a straightforward condensation reaction that can be performed under mild conditions, making it an attractive process for industrial scalability. ekb.eg These derivatives find use as catalysts, dyes, and agrochemical compounds. nih.gov The versatility of this compound allows it to be a component in the development of new materials, such as polymers or metal-organic frameworks, which have a wide range of industrial uses.

Exploration of Structure-Activity Relationships in Functional Derivatives

Understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR) is fundamental to designing new compounds with desired properties. mdpi.com

The electronic properties of this compound derivatives can be finely tuned through structural modifications. Key parameters such as the energy band gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the capacity for intramolecular charge transfer (ICT) are directly influenced by the molecular structure. derpharmachemica.comrsc.org

For example, converting this compound into a Schiff base derivative by reacting it with an aldehyde introduces a π-conjugated bridge (the azomethine group) and allows for the incorporation of various substituents. rsc.org If the aldehyde contains strong electron-withdrawing groups (like -NO2), a strong D-π-A system is formed. This configuration lowers the HOMO-LUMO energy gap, which often leads to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum and can enhance NLO properties. derpharmachemica.commdpi.com

ICT is a process where electronic charge is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. rsc.orgnih.gov This phenomenon is highly dependent on the nature of the donor and acceptor groups, the connecting π-system, and the polarity of the solvent. nih.govresearchgate.net In derivatives of this compound, the amino-substituted phenyl ring acts as the electron donor. Modifying the acceptor part of the molecule (e.g., by changing the substituents on the aldehydic ring of a Schiff base) directly impacts the efficiency and energy of the ICT process. nih.gov

Table 2: Structure vs. Electronic Properties in Aromatic Derivatives

| Structural Modification | Effect on Molecule | Impact on Electronic Property |

| Introduction of Electron-Donating Group (e.g., -NH2, -OH) | Increases electron density on the π-system | Raises HOMO energy level, decreases energy gap. nih.gov |

| Introduction of Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreases electron density on the π-system | Lowers LUMO energy level, decreases energy gap. nih.gov |

| Extension of π-Conjugation (e.g., forming Schiff base) | Delocalizes electrons over a larger area | Decreases HOMO-LUMO energy gap, enhances potential for ICT. nih.gov |

| Metal Coordination | Alters orbital energies and geometry | Can decrease the HOMO-LUMO gap, enhancing NLO activity. derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

Incorporating heterocyclic rings into the structure of this compound derivatives can profoundly influence their chemical and biological properties. nih.gov Heterocycles like benzimidazole, thiazole, oxadiazole, and pyrazole (B372694) are common in pharmacologically active compounds and functional materials. rjlbpcs.comnih.gov

When this compound is used to synthesize a larger molecule containing a heterocyclic moiety, the resulting compound's properties are a product of the combined electronic and steric effects. For instance, condensing it with 5-methyl-thiophene-2-carboxaldehyde would yield a Schiff base containing a thiophene (B33073) ring, a sulfur-containing heterocycle known to impart specific biological activities and electronic characteristics. rjlbpcs.com

Electron-donating groups (EDGs) like -OH, -OCH3, and -N(CH3)2 increase the electron density of the aromatic ring, making the compound a better electron donor and influencing its reactivity and interaction with biological targets. nih.gov

Electron-withdrawing groups (EWGs) such as -NO2, -CN, and halogens (-F, -Cl, -Br) decrease the ring's electron density, making it a better electron acceptor. mdpi.com

In SAR studies of thieno[2,3-b]pyridines, for example, it was found that a 2-methyl-3-halogen substitution pattern on an arylcarboxamide ring was crucial for maximizing anti-proliferative activity. mdpi.com Similarly, for a series of 2-amino-5-methylthiazol derivatives, the presence of EDGs on an attached phenyl ring resulted in the highest antioxidant activity. nih.gov This demonstrates that the careful selection of both heterocyclic moieties and peripheral substituents is a key strategy for tuning the chemical behavior and functional properties of derivatives originating from this compound.

Investigation of Antioxidant Properties and Mechanisms

The antioxidant potential of chemical compounds is a significant area of research, driven by the role of oxidative stress in various pathologies. Derivatives of benzohydrazide and similar heterocyclic structures are frequently evaluated for their ability to neutralize harmful free radicals.

The antioxidant activity of this compound derivatives is commonly investigated using in vitro assays that measure their capacity to scavenge free radicals. nih.gov Two prevalent methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netphcogj.com

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. nih.gov DPPH is a stable free radical that has a deep violet color in solution. arxiv.org When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, and the color changes to a pale yellow. e3s-conferences.org The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (around 515-523 nm), is proportional to the scavenging activity of the compound. nih.gove3s-conferences.org The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org

The FRAP assay measures the total antioxidant capacity of a compound by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺). mdpi.com This reduction results in the formation of a blue-colored complex, and the intensity of the color, measured by absorbance at approximately 593 nm, is directly related to the reducing power of the compound. mdpi.com The mechanism of action in the FRAP method involves the inactivation of free radicals through electron transfer. e3s-conferences.org

Research on structurally similar compounds provides insight into the potential activity of this compound derivatives. For instance, studies on various thiocarbohydrazone and 2-amino-5-methylthiazol derivatives have demonstrated significant radical scavenging activities in DPPH assays, with IC50 values indicating their potency. nih.govarxiv.org

Table 1: Illustrative Antioxidant Activity of Structurally Related Compounds

| Compound Class | Assay | Result (IC50 µM) | Reference Standard |

| Thiocarbohydrazone Derivative | DPPH | 24.2 ± 0.12 | Butylated Hydroxytoluene (BHT) (128.8 ± 2.1 µM) |

| 2-amino-5-methylthiazol Derivative | DPPH | 14.9 µg/mL | Ascorbic Acid |

This table presents example data from related compound classes to illustrate typical findings in antioxidant assays. Data for this compound itself is not specified in the provided sources.

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. researchgate.net Structure-activity relationship (SAR) studies aim to identify the specific molecular features that confer or enhance antioxidant activity. For aromatic compounds like benzohydrazide derivatives, the nature and position of substituents on the benzene ring are critical. researchgate.net

A key factor influencing radical scavenging is the presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups, on the aromatic ring. nih.gov These groups can increase the electron density of the ring and facilitate the donation of a hydrogen atom to a free radical, thereby stabilizing the radical. nih.gov Studies on 2-amino-5-methylthiazol derivatives found that compounds bearing an electron-donating hydroxyl group showed dominant DPPH scavenging activity. nih.gov Similarly, research on other phenolic compounds confirms that their antioxidant activity is closely related to their structure and the substitutions on the aromatic ring. researchgate.net

The hydrogen-donating ability of a phenolic or amino group is a primary mechanism for antioxidant action. nih.gov The stability of the resulting antioxidant radical is also crucial; a more stable radical means the parent molecule was a more effective antioxidant. Computational studies on benzoic acid derivatives have shown that the O-H bond dissociation enthalpy is a key parameter in determining antioxidant activity via the hydrogen atom transfer (HAT) mechanism. preprints.org Therefore, modifications to the this compound structure, such as the introduction of additional hydroxyl or methoxy (B1213986) groups on the phenyl ring, are predicted to modulate its antioxidant potential.

Exploration of Enzyme Inhibition or Modulation Potential (from a chemical perspective)

Benzohydrazide and its derivatives are recognized as versatile scaffolds for designing enzyme inhibitors. nih.gov Their ability to interact with the active sites of various enzymes makes them attractive candidates for therapeutic development.

One notable area of investigation is the inhibition of carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in metabolic processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and hypertension. nih.gov A study on various benzohydrazide derivatives investigated their inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II). The results showed that these compounds could effectively inhibit both isozymes, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range. nih.gov For example, 3-amino-2-methylbenzohydrazide, a structural isomer of the titular compound, was analyzed in molecular docking studies and showed favorable binding energies against hCA isozymes. nih.gov Another derivative, 2-amino-3-nitrobenzohydrazide, was found to be a highly efficient inhibitor of both hCA-I and hCA-II. nih.gov

The inhibition mechanism often involves the coordination of the hydrazide moiety or other functional groups to the zinc ion in the enzyme's active site, or the formation of hydrogen bonds with key amino acid residues.

Beyond carbonic anhydrases, derivatives with similar heterocyclic or amino acid structures have shown inhibitory potential against other enzymes. For instance, synthetic amino acid derivatives have been reported to inhibit digestive enzymes such as α-amylase and α-glucosidase, which are targets for managing metabolic disorders. nih.gov Furthermore, related heterocyclic structures like benzoxazoles have been investigated as potent inhibitors of monoamine oxidase (MAO), an enzyme targeted for treating neuropsychiatric disorders. researchgate.net

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by a Benzohydrazide Derivative

| Compound | Target Enzyme | Inhibitory Activity (IC50 µM) |

| 2-amino-3-nitrobenzohydrazide | hCA I | 0.030 |

| 2-amino-3-nitrobenzohydrazide | hCA II | 0.047 |

This table is based on data for a representative benzohydrazide derivative from the cited literature to exemplify the enzyme inhibition potential of this chemical class. nih.gov

Molecular Interactions with Biomolecules (academic focus, e.g., DNA/RNA binding studies)

The interaction of small molecules with biomolecules like DNA and RNA is a fundamental area of chemical biology and drug discovery. RNA, in particular, presents a complex and diverse landscape of structural motifs that can be targeted by small molecules. nih.gov

Derivatives based on heterocyclic scaffolds similar to benzohydrazide, such as benzimidazoles, have been studied for their ability to bind to specific RNA structures. nih.gov Research has employed techniques like two-dimensional combinatorial screening to identify the preferred RNA internal loop motifs for a series of drug-like benzimidazoles. nih.gov These studies reveal that small molecules can achieve high-affinity and specific binding to non-canonical RNA structures. The affinity of these interactions is quantified by the dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. For some benzimidazole-RNA interactions, Kd values in the low micromolar to high nanomolar range have been observed. nih.gov

Table 3: Binding Affinities of a Benzimidazole Derivative with Selected RNA Internal Loops

| Benzimidazole Derivative | RNA Target | Dissociation Constant (Kd) |

| Derivative 8 | Selected RNA Loop 1 | ~100 nM |

| Derivative 8 | Selected RNA Loop 2 | ~1200 nM |

| Derivative 9 | Selected RNA Loop | 1000 - 3000 nM |

This table illustrates the range of binding affinities observed for designer benzimidazole derivatives with specific RNA motifs, as reported in academic studies. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 5-amino-2-methylbenzohydrazide

Research directly focused on this compound is currently limited, with the most significant findings emerging from computational studies. These theoretical investigations have provided initial insights into the molecule's electronic structure and potential reactivity.

A key area of computational research has been the use of Density Functional Theory (DFT) to calculate various molecular properties. Studies on structurally related benzohydrazide (B10538) derivatives have established a methodological framework for understanding their behavior. researchgate.net For this compound, Frontier Molecular Orbital (HOMO-LUMO) analysis suggests a degree of chemical reactivity, a characteristic often associated with a smaller energy gap. researchgate.net

The following table summarizes key computed properties for benzohydrazide derivatives, providing a comparative context for this compound.

| Compound Class | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Key Finding |

| Substituted Benzohydrazides | 4.5 - 5.5 | 2.0 - 4.0 | Reactivity is influenced by the nature and position of substituents on the aromatic ring. researchgate.netsemanticscholar.org |

| Schiff Base Derivatives of Benzohydrazides | 3.8 - 4.8 | 3.5 - 6.0 | The formation of an azomethine group generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity. derpharmachemica.comresearchgate.net |

Identification of Persistent Challenges and Unexplored Avenues in Research

The primary challenge in the study of this compound is the significant gap in experimental research. There is a notable lack of published data concerning its synthesis, characterization, and reactivity under laboratory conditions. This absence of empirical data means that the current understanding of the compound is almost entirely based on theoretical models.

Unexplored avenues for research are consequently vast. There is a pressing need for the development of a reliable and scalable synthetic route to produce the compound in sufficient purity and quantity for experimental studies. Following its synthesis, comprehensive characterization using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry is essential to confirm its structure and purity.

Furthermore, the chemical reactivity of this compound remains largely unexplored. Investigations into its behavior in various chemical reactions would provide valuable insights into its potential as a building block for more complex molecules.

Prospective Directions for Advanced Synthetic Methodologies and Chemical Transformations

Future research should prioritize the development of an efficient synthetic methodology for this compound. A plausible and common approach for the synthesis of benzohydrazides involves a two-step process starting from the corresponding benzoic acid. derpharmachemica.com

A prospective synthetic route could be:

Esterification: 5-amino-2-methylbenzoic acid can be converted to its methyl ester, methyl 5-amino-2-methylbenzoate, through Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid.

Hydrazinolysis: The resulting ester can then be reacted with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent, to yield this compound.

Advanced synthetic methodologies could explore one-pot syntheses or the use of alternative coupling reagents to improve yield and reduce reaction times.

Once synthesized, a key area for exploring its chemical transformations would be the formation of Schiff bases. The hydrazide moiety is known to readily condense with aldehydes and ketones to form hydrazones, a subclass of Schiff bases. nih.govrjlbpcs.comimpactfactor.org These reactions would expand the library of derivatives originating from this compound, each with potentially unique properties.

Future Computational and Theoretical Explorations for Deeper Mechanistic Understanding

While initial computational studies have laid a foundation, there is significant scope for more in-depth theoretical explorations. Future computational work could focus on:

Reaction Mechanisms: DFT calculations can be employed to model the proposed synthetic routes and predict reaction pathways, transition states, and activation energies. This would provide a deeper understanding of the reaction kinetics and help in optimizing experimental conditions.

Conformational Analysis: A detailed conformational analysis of this compound would identify the most stable geometric isomers and provide insights into its three-dimensional structure.

Spectroscopic Predictions: Computational methods can be used to predict spectroscopic data (e.g., NMR and IR spectra). These predictions would be invaluable in confirming the identity of the synthesized compound.

Intermolecular Interactions: Molecular dynamics simulations could be used to study the intermolecular interactions of this compound in different solvent environments and in the solid state. This would provide insights into its solubility and crystal packing.

Potential for Novel Applications in Materials Science and Chemical Biology (non-clinical)

The molecular structure of this compound, featuring multiple coordination sites (the amino group and the hydrazide moiety), suggests potential for applications in materials science, particularly in the field of coordination chemistry. nih.gov It could act as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials, such as porosity and luminescence, would be dependent on the coordination geometry of the metal ions and the bridging nature of the this compound ligand.

In the realm of chemical biology (non-clinical), this compound could serve as a versatile scaffold for the development of chemical probes. The amino group provides a site for the attachment of fluorescent tags or other reporter groups, while the hydrazide moiety can be used to link the molecule to other biomolecules or surfaces. Such probes could be valuable tools for studying biological processes in vitro.

Q & A

Q. What are the standard synthetic routes for 5-amino-2-methylbenzohydrazide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 5-amino-2-methylbenzoic acid with hydrazine hydrate under reflux in a polar aprotic solvent (e.g., ethanol or DMF). For example, hydrazide formation can be achieved by reacting the carboxylic acid derivative with excess hydrazine hydrate at 80–100°C for 6–12 hours. Yield optimization may involve:

- Catalyst use : Adding catalytic HCl or acetic acid to accelerate the reaction .

- Solvent selection : Higher yields are reported in ethanol (75–85%) compared to DMF due to reduced side reactions .

- Recrystallization : Purification using methanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR confirm hydrazide bond formation (e.g., NH protons at δ 4.2–4.5 ppm and carbonyl carbons at δ 165–170 ppm) .

- X-ray crystallography : Single-crystal analysis resolves molecular geometry and hydrogen-bonding networks. SHELXL is widely used for refinement .

- Mass spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H] at m/z 180.1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models electron density distribution to identify reactive sites (e.g., nucleophilic NH groups). Basis sets like 6-31G(d,p) are recommended .

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Hydrazide moieties often interact with catalytic residues via hydrogen bonds .

- Reaction pathway simulation : Transition state analysis in software like GAMESS clarifies mechanisms (e.g., acylation or Schiff base formation) .

Q. What experimental strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

Methodological Answer:

- Systematic review frameworks : Apply PRISMA guidelines to assess data quality, focusing on variables like assay type (e.g., MIC vs. IC), solvent controls, and cell lines .

- Dose-response standardization : Re-test compounds under uniform conditions (e.g., 24–72 hr incubations, fixed DMSO concentrations ≤1%) .

- Meta-analysis : Use RevMan or R to pool data and identify outliers (e.g., inconsistent antimicrobial activity due to strain variability) .

Q. How can crystallographic data improve the design of this compound derivatives for target-specific applications?

Methodological Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯O bonds) to guide functional group modifications for enhanced solubility or binding .

- Polymorphism screening : Vary crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to identify stable polymorphs with improved bioavailability .

- Twinned data refinement : SHELXL handles twinned crystals common in hydrazide derivatives, ensuring accurate bond-length measurements (<0.01 Å error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.